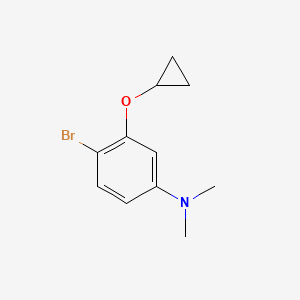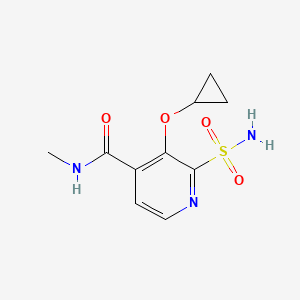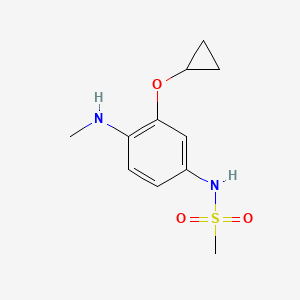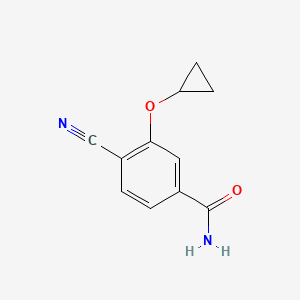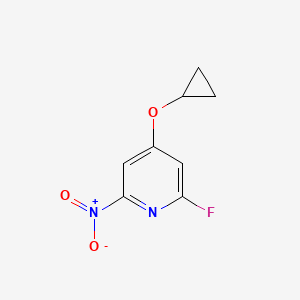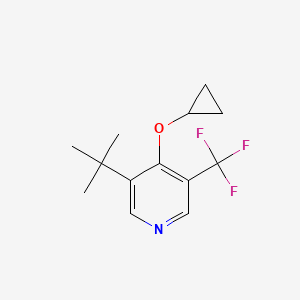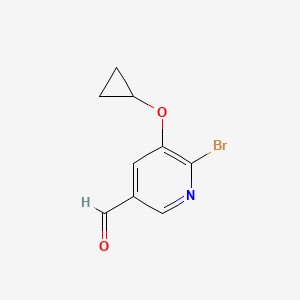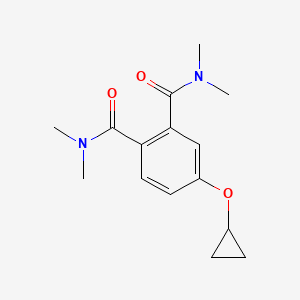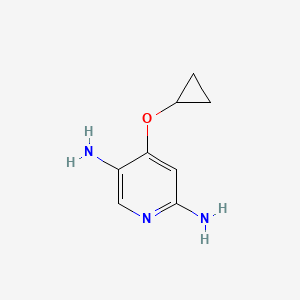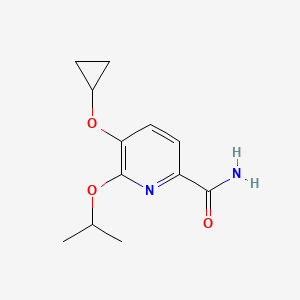
5-Cyclopropoxy-6-isopropoxypicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-6-isopropoxypicolinamide is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol It is known for its unique structure, which includes cyclopropoxy and isopropoxy groups attached to a picolinamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-isopropoxypicolinamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-cyclopropoxy-6-isopropoxypyridine with an amide-forming reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-6-isopropoxypicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the picolinamide core, with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted picolinamides .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-6-isopropoxypicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-6-isopropoxypicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes such as DNA replication or protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Cyclopropoxy-6-isopropylpicolinamide
- 5-Cyclopropoxy-6-methoxypicolinamide
- 5-Cyclopropoxy-6-ethoxypicolinamide
Uniqueness
5-Cyclopropoxy-6-isopropoxypicolinamide is unique due to its specific combination of cyclopropoxy and isopropoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
5-cyclopropyloxy-6-propan-2-yloxypyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-7(2)16-12-10(17-8-3-4-8)6-5-9(14-12)11(13)15/h5-8H,3-4H2,1-2H3,(H2,13,15) |
InChI-Schlüssel |
LMJOSTUOGDUAIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=N1)C(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


